Product packaging for Octadecadienyl dihydrogen phosphate(Cat. No.:CAS No. 64509-07-5)

Octadecadienyl dihydrogen phosphate

Cat. No.: B12648596
CAS No.: 64509-07-5
M. Wt: 346.4 g/mol
InChI Key: OZXHJMFUPFOZLA-GKIXDJALSA-N
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Description

Contextualization of Alkyl Phosphate (B84403) Chemistry in Advanced Scientific Domains

Alkyl phosphates, a class of organic compounds derived from phosphoric acid and alcohols, are fundamental to numerous advanced scientific and industrial fields. Their importance stems from their versatile properties, which can be tuned by modifying the length and saturation of the alkyl chain. In materials science, alkyl phosphates are utilized as surfactants, emulsifiers, and anti-corrosion agents. Their ability to self-assemble and form ordered structures is pivotal in the development of nanomaterials and drug delivery systems. The presence of the phosphate group allows for strong interactions with metal surfaces, making them effective for surface modification and the preparation of functional coatings.

Significance of Long-Chain Phosphates in Interface Science and Supramolecular Architectures

Long-chain phosphates, such as octadecadienyl dihydrogen phosphate, are of particular interest in interface science due to their pronounced amphiphilicity. This property drives them to accumulate at interfaces, such as oil-water or solid-liquid interfaces, where they can significantly alter interfacial tension and surface properties. This behavior is fundamental to their application as stabilizers in emulsions and dispersions.

In the realm of supramolecular chemistry, the self-assembly of long-chain phosphates is a key area of research. In aqueous environments, these molecules can spontaneously organize into a variety of structures, including micelles, vesicles, and lamellar phases. These supramolecular assemblies are of great interest for their potential applications in encapsulation, controlled release, and as model systems for biological membranes. The specific geometry and properties of the self-assembled structures are influenced by factors such as the concentration of the alkyl phosphate, temperature, pH, and the presence of other molecules.

Overview of Research Trajectories for this compound

Current research on this compound and its saturated analog, octadecyl dihydrogen phosphate, is focused on leveraging its unique molecular structure for specific applications. One notable area of investigation is its use as a surface modifying agent for inorganic nanoparticles.

A significant study demonstrated the use of octadecyl dihydrogen phosphate as a size-controlling additive and modifier in the synthesis of super-fine calcium carbonate particles. nih.gov In this research, the addition of octadecyl dihydrogen phosphate during the crystallization process was found to inhibit crystal growth, leading to smaller, more uniform particles. nih.gov Furthermore, its application at a specific pH resulted in the modification of the calcium carbonate surface, rendering it hydrophobic. nih.gov This hydrophobicity was attributed to the deposition of calcium alkyl phosphates on the particle surface. nih.gov This research highlights the potential of long-chain alkyl phosphates to precisely control the size and surface properties of nanomaterials.

While this study focused on the saturated analog, the presence of two double bonds in this compound introduces kinks in the hydrocarbon chain. This unsaturation is expected to influence its packing behavior at interfaces and in self-assembled structures, potentially leading to the formation of more fluid or differently curved assemblies compared to its saturated counterpart. Future research is likely to explore how this structural difference can be exploited for applications requiring specific interfacial properties or dynamic supramolecular systems.

PropertyValue
Chemical Formula C18H35O4P
Molecular Weight 346.44 g/mol
Synonyms Octadecadien-1-ol, dihydrogen phosphate
CAS Number 64509-07-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35O4P B12648596 Octadecadienyl dihydrogen phosphate CAS No. 64509-07-5

Properties

CAS No.

64509-07-5

Molecular Formula

C18H35O4P

Molecular Weight

346.4 g/mol

IUPAC Name

[(1E,3E)-octadeca-1,3-dienyl] dihydrogen phosphate

InChI

InChI=1S/C18H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h15-18H,2-14H2,1H3,(H2,19,20,21)/b16-15+,18-17+

InChI Key

OZXHJMFUPFOZLA-GKIXDJALSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/C=C/OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCC=CC=COP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Octadecadienyl Dihydrogen Phosphate

Stereoselective Synthetic Routes for the Octadecadienyl Moiety

The term "octadecadienyl" refers to an 18-carbon chain with two double bonds. The geometry (cis/Z or trans/E) and location of these bonds define the specific isomer. Achieving a single, desired isomer requires stereoselective methods, where the reaction pathway is carefully controlled to produce one stereoisomer over others. ethz.ch

Synthesis of Specific Unsaturated Fatty Alcohol Precursors

The journey to octadecadienyl dihydrogen phosphate (B84403) begins with the synthesis of its corresponding alcohol, octadecadienol (B8486778). A prominent example is linoleyl alcohol, the precursor for the biologically common (9Z,12Z) isomer.

Key synthetic strategies for these precursors include:

Wittig Reaction: This classic organophosphorus reaction is instrumental in forming carbon-carbon double bonds with good control over stereochemistry. A phosphorus ylide is reacted with an aldehyde to form an alkene. By selecting the appropriate ylide and reaction conditions, chemists can favor the formation of either the Z (cis) or E (trans) isomer. For instance, a stereoselective Wittig reaction between an aldehyde and a triphenylphosphonium ylide can be a key step in building the unsaturated carbon backbone. nih.gov

Alkyne Reduction: Another powerful technique involves the partial reduction of alkynes (molecules with triple bonds). This method offers excellent stereochemical control.

Lindlar Catalysis: Using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) for hydrogenation results in syn-addition of hydrogen across the triple bond, yielding a Z-alkene.

Dissolving Metal Reduction: Conversely, using sodium or lithium metal in liquid ammonia (B1221849) leads to anti-addition, producing an E-alkene.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck couplings, can be used to assemble the carbon skeleton from smaller fragments, often incorporating the alkyne or alkene functionalities that are later modified. nih.gov

The synthesis of the octadecadienol precursor often involves multiple steps. For example, a synthetic route might start with a smaller molecule like 1-heptyne, which undergoes a series of cross-coupling and Wittig reactions to build the full 18-carbon chain with the desired double bond geometry. nih.gov The final step in this stage is typically the reduction of a carboxylic acid or ester function to the primary alcohol, octadecadienol. This can be achieved using catalysts like chromium-zinc or zinc-aluminum at high temperatures (250-350°C) and pressures. google.com

Catalytic and Efficient Phosphorylation Strategies

Once the specific octadecadienol isomer is synthesized and purified, the hydroxyl group is converted into a phosphate ester. This phosphorylation is a critical transformation that must be efficient and selective.

Common phosphorylating agents and methods include:

Phosphorus Oxychloride (POCl₃): This is a widely used and reactive agent. The alcohol reacts with POCl₃, typically in an aprotic solvent like toluene (B28343) and in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. organic-chemistry.org The resulting intermediate is then hydrolyzed, often with steam, to produce the final dihydrogen phosphate. organic-chemistry.org This method is scalable and can produce high yields. organic-chemistry.org

Polyphosphoric Acid (PPA): PPA, often prepared from phosphorus pentoxide (P₂O₅) and phosphoric acid, is an effective phosphorylating agent, particularly for long-chain alcohols. researchgate.netzendy.io The reaction can be performed solvent-free, which is advantageous from a green chemistry perspective. zendy.io By carefully controlling the reaction temperature and time, a high yield of the desired monoalkyl phosphate can be achieved. researchgate.net

Pyrophosphoric Acid: Crystalline pyrophosphoric acid has also been reported as a reagent for the preparation of long-chain monoalkyl phosphates. researchgate.netmdpi.com

The choice of method depends on the desired scale, required purity, and the specific sensitivities of the octadecadienol substrate.

Advanced Synthetic Approaches and Process Optimization

Research continues to refine the synthesis of alkyl phosphates, seeking to improve yields, enhance purity, and develop more sustainable and scalable manufacturing processes.

Novel Methodologies for Enhanced Yield and Purity

The primary goal of process optimization is to maximize the formation of the monoalkyl phosphate while minimizing the formation of byproducts like dialkyl and trialkyl phosphates.

Phosphorylation Method Reagents Typical Conditions Reported Monoester Yield/Purity Reference
Polyphosphoric AcidOctanol, P₂O₅, H₃PO₄115°C, 8 hours98.6 wt% MAP Yield researchgate.net
Phosphorus OxychloridePrimary Alcohol, POCl₃, Et₃NToluene, followed by steam hydrolysisGood yield, free of trialkyl phosphate organic-chemistry.org
PPA (Solvent-Free)Fatty Alcohol, P₂O₅, H₃PO₄70-120°C, 1-15h, vacuum>67 wt% Monoester Content google.com

Table 1: Comparison of selected phosphorylation methods for long-chain alcohols.

Recent advancements focus on catalytic approaches. For example, a method using phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst has been developed for the direct phosphorylation of various alcohols. nih.govnih.gov This system is notable for its high functional group tolerance and ability to operate under mild conditions, which could be beneficial for complex unsaturated alcohols. nih.govnih.gov

Purification is another critical aspect. The final product is often a mixture that requires separation. researchgate.net High-purity products (>99%) can be obtained through techniques like flash chromatography on silica (B1680970) gel or reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Sustainable and Scalable Production Considerations

Making the synthesis of octadecadienyl dihydrogen phosphate commercially viable and environmentally responsible is a key challenge. "Green chemistry" principles are increasingly being applied to this field.

Key considerations include:

Solvent-Free Synthesis: Methods that avoid the use of volatile organic solvents are highly desirable. The use of polyphosphoric acid, for instance, can allow for solvent-free reactions, reducing waste and simplifying product work-up. zendy.io

Catalytic Processes: Using catalysts, especially those that are recyclable, reduces the amount of chemical waste generated compared to stoichiometric reagents. rsc.org

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product is a core principle of green chemistry. Electrochemical methods for forming phosphate bonds, which avoid chemical oxidants, represent a move in this direction. rsc.org

Scalability: Methods must be transferable from the laboratory bench to an industrial scale. Processes that avoid hazardous reagents, extreme temperatures, or complex purification steps are more likely to be successfully scaled. organic-chemistry.org The use of continuous flow reactors is also being explored to improve safety, control, and scalability over traditional batch processes.

By focusing on these advanced methods and sustainable practices, the production of this compound can become more efficient, cost-effective, and environmentally friendly.

Molecular and Interfacial Interactions of Octadecadienyl Dihydrogen Phosphate

Hydrogen Bonding Networks and Self-Assembly Phenomena

The phosphate (B84403) head group of octadecadienyl dihydrogen phosphate is capable of forming extensive hydrogen bond networks, which are crucial in dictating its self-assembly behavior in solution and its role in organizing multicomponent systems.

In solution, this compound molecules can associate through various non-covalent interactions. The primary driving forces for self-assembly are hydrophobic interactions between the long alkyl chains and hydrogen bonding between the phosphate head groups. The dihydrogen phosphate group can act as both a hydrogen bond donor and acceptor, leading to the formation of well-defined supramolecular structures.

Studies on analogous long-chain alkyl phosphates have shown that these molecules can self-assemble into vesicles, which are closed bilayer structures, particularly in the presence of co-surfactants like long-chain alcohols or amines. nih.gov The formation of these vesicles is pH-dependent, with stable structures observed over a wide pH range when suitable co-surfactants are present. nih.gov The long alkyl chains, such as the octadecadienyl group, align to minimize contact with water, while the polar phosphate heads form the inner and outer surfaces of the vesicle, interacting with the aqueous environment.

The hydrogen bonding between phosphate groups is a key factor in the stability of these assemblies. Research on other organophosphates has demonstrated the formation of strong OH···O⁻ hydrogen bonds. nih.gov In the case of dihydrogen phosphates, the P=O group acts as a hydrogen bond acceptor, while the P-OH groups act as donors. This can lead to the formation of dimeric or even larger oligomeric structures in solution, which can then serve as building blocks for larger assemblies like micelles or vesicles. The presence of the unsaturated octadecadienyl chain may introduce kinks, influencing the packing and geometry of the resulting self-assembled structures.

The amphiphilic nature of this compound allows it to act as a molecular organizer in multicomponent systems, such as oil-in-water emulsions or dispersions of solid particles in a liquid medium. At oil-water interfaces, the molecules will orient themselves with the hydrophobic tail in the oil phase and the hydrophilic phosphate head in the water phase, effectively reducing the interfacial tension and stabilizing the emulsion.

In systems containing other surfactants or polymers, this compound can participate in the formation of mixed micelles or other complex aggregates. The specific interactions, including hydrogen bonding and van der Waals forces, will depend on the chemical nature of the other components. For instance, in the presence of cationic surfactants, strong electrostatic interactions can occur between the negatively charged phosphate head group (at appropriate pH) and the positive head group of the other surfactant, leading to the formation of stable catanionic vesicles. nih.gov

The ability of long-chain alkyl phosphates to form ordered, self-assembled monolayers on surfaces can also influence the organization of the surrounding medium. researchgate.net These monolayers can create a hydrophobic surface, altering the wetting properties and interaction with other components in the system.

Interactions with Inorganic Solid Substrates and Mineral Phases

This compound exhibits strong interactions with inorganic solid substrates, particularly mineral phases like calcium carbonate. These interactions are of significant interest in various industrial applications, including mineral processing and materials science.

This compound readily adsorbs onto the surface of calcium carbonate. The primary mechanism of adsorption involves the chemical reaction between the dihydrogen phosphate head group and the calcium ions on the calcite surface. bohrium.com This leads to the formation of a calcium alkyl phosphate salt that deposits on the surface of the calcium carbonate particles. bohrium.com

The adsorption process is influenced by the pH of the aqueous medium. The phosphate head group can exist in different protonation states, which affects its reactivity with the calcium carbonate surface. The general consensus is that phosphate can be adsorbed at low concentrations, while precipitation of calcium phosphate phases can occur at higher concentrations. researchgate.net The adsorption of alkyl phosphates onto calcite is a fast process, often reaching completion within a few hours. dtu.dk

The interaction can be described as a surface complexation reaction, where the phosphate group binds to the calcium sites on the mineral surface. dtu.dk Studies using solid-state NMR on similar systems have suggested the formation of a carbonated, apatitic-like phase at higher phosphate concentrations. ucsf.edu The long octadecadienyl chain then extends away from the surface, creating a hydrophobic layer.

Table 1: Adsorption Characteristics of Phosphates on Calcite

Phosphate SpeciesAdsorption MechanismKey Influencing FactorsResulting SurfaceReference
OrthophosphateAdsorption at low concentration, precipitation at high concentration. Obeys Freundlich isotherm.pH, phosphate concentration, carbonate ion activity.Can form surface complexes like >CaPO4Ca0 and >CaHPO4Ca+. dtu.dkrsc.org
Alkyl Dihydrogen PhosphateReaction with surface Ca2+ to form a dibasic calcium alkyl phosphate salt.Alkyl chain length, pH.Hydrophobic due to the orientation of the alkyl chains away from the surface. bohrium.com

The adsorption of this compound on calcium carbonate surfaces has a significant impact on the crystal growth kinetics and the final morphology of the crystals. The adsorbed layer of calcium alkyl phosphate can act as a growth inhibitor by blocking the active growth sites on the crystal surface. mdpi.com This inhibition can slow down or even halt the further growth of the calcium carbonate crystals.

The effectiveness of inhibition often depends on the concentration of the alkyl phosphate. Even at low concentrations, significant effects on crystal growth can be observed. The long alkyl chain plays a crucial role; longer chains, due to stronger van der Waals interactions between the adsorbed molecules, can form more densely packed and effective inhibitory layers. researchgate.net

As a result of the adsorption process, a new surface-bound species, calcium octadecadienyl phosphate, is formed on the calcium carbonate substrate. bohrium.com This surface layer fundamentally alters the properties of the mineral particles. The most notable change is the conversion of the originally hydrophilic calcium carbonate surface to a hydrophobic one. bohrium.com This is due to the outward orientation of the long, nonpolar octadecadienyl chains.

The formation of this hydrophobic layer can be observed through changes in the dispersibility of the treated calcium carbonate in different liquids. For instance, calcium carbonate treated with a long-chain alkyl phosphate will show good dispersibility in mineral oil, whereas untreated calcium carbonate will not. bohrium.com This surface modification is key to the use of alkyl phosphates as coupling agents in polymer composites, where they improve the compatibility and adhesion between the inorganic filler (calcium carbonate) and the organic polymer matrix.

The structure of the surface-bound layer can be complex. It is generally considered to be a form of calcium alkyl phosphate dihydrate. bohrium.com The packing and orientation of the alkyl chains in this layer will depend on factors such as the surface coverage and the length and nature of the alkyl chain. For long-chain phosphates, the van der Waals interactions between the chains can lead to a relatively ordered, two-dimensional crystalline-like structure on the surface. researchgate.net

Interaction with Biologically Relevant Macromolecules and Lipid Structures

The interaction of amphiphilic molecules like this compound with proteins, nucleic acids, and lipid bilayers is fundamental to many biological processes. The nature of these interactions is dictated by the molecule's distinct hydrophobic tail and hydrophilic headgroup.

Relevance to the Structuring of Biological Membranes

Biological membranes are primarily composed of a phospholipid bilayer, creating a selectively permeable barrier. gatech.edu The integration of other lipids, such as single-chain amphiphiles, can modulate the physical properties of the membrane, including its fluidity, thickness, and curvature.

The table below outlines the theoretical influence of single-chain amphiphiles on membrane properties, which can be extrapolated to hypothesize the behavior of this compound.

PropertyInfluence of Single-Chain AmphiphilePostulated Effect of this compound
Membrane Fluidity Increases fluidity by disrupting the packing of acyl chains.The unsaturated octadecadienyl tail would significantly increase membrane fluidity.
Membrane Curvature Can induce positive or negative curvature depending on headgroup size.The relatively small dihydrogen phosphate headgroup compared to the bulky tail would likely induce positive curvature.
Bilayer Stability Can decrease bilayer stability at high concentrations, leading to micelle formation.High concentrations would be expected to disrupt the bilayer integrity.
Permeability Increases permeability to small molecules and ions.The disordered packing created by its presence would likely increase membrane permeability.

This table is based on general principles of lipid biophysics due to the absence of specific data for this compound.

Applications of Octadecadienyl Dihydrogen Phosphate in Advanced Materials Science

Integration in Polymeric and Hybrid Material Formulations

Modification of Polymer Matrices for Enhanced Performance

The incorporation of Octadecadienyl dihydrogen phosphate (B84403) into polymer matrices offers a promising avenue for tailoring their performance characteristics. While specific research on this exact compound is nascent, its function as a surface modifier is recognized. evitachem.com The long hydrocarbon chain allows for excellent dispersion within non-polar polymer matrices, while the polar phosphate group can interact with fillers or provide specific surface properties.

Analogous research on similar long-chain alkyl phosphates, such as octadecyl dihydrogen phosphate, has demonstrated the ability to modify inorganic particles. For instance, octadecyl dihydrogen phosphate has been shown to inhibit the crystal growth of calcium carbonate and modify its surface to be more hydrophobic. nih.gov This suggests that Octadecadienyl dihydrogen phosphate could be employed to control the particle size and dispersion of inorganic fillers within a polymer matrix, leading to improved homogeneity and mechanical properties. The presence of the diene functionality in the octadecadienyl chain could also offer sites for cross-linking or further chemical modification within the polymer matrix, a feature not present in its saturated counterpart, octadecyl dihydrogen phosphate.

Reinforcement and Interfacial Adhesion Promotion

The principle of using phosphate-containing molecules to enhance adhesion is well-established in other fields. For example, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) is a widely used adhesion promoter in dental composites. researchgate.netresearchgate.netmdpi.comnih.gov It forms a stable, nano-layered structure of MDP-calcium salts at the interface with tooth enamel, significantly improving bond strength. researchgate.net While this compound lacks the polymerizable methacrylate (B99206) group of 10-MDP, the fundamental ability of the phosphate group to bond with inorganic surfaces is analogous. This suggests its potential as an effective coupling agent in various polymer composite systems.

Interactive Data Table: Comparison of Adhesion-Promoting Monomers (Analogous Data)

The following table presents data for the well-researched 10-MDP to illustrate the effectiveness of phosphate monomers in enhancing bond strength. While direct data for this compound is not available, this serves as a relevant analogy.

MonomerSubstrateShear Bond Strength (MPa)Reference
10-MDPEnamel13.5 nih.gov
10-MDPDentin11.2 nih.gov
10-MDPTi alloy16.2 nih.gov
10-MDPCo-Cr alloy18.1 nih.gov

Advanced Materials for Energy Applications (as analogous to related dihydrogen phosphates)

While direct studies on this compound for energy applications are not prevalent, the broader class of dihydrogen phosphates exhibits interesting properties for use in solid-state electrolytes and proton conduction systems.

Components in Solid Acid Electrolyte Systems

Solid acid electrolytes are a class of materials that conduct protons at intermediate temperatures (150-300°C) and are of great interest for applications such as solid acid fuel cells (SAFCs). evitachem.com The most well-studied of these are cesium dihydrogen phosphate (CsH₂PO₄). evitachem.comresearchgate.net These materials exhibit a superprotonic phase transition at elevated temperatures, leading to a dramatic increase in proton conductivity. researchgate.net

The general principle relies on a network of hydrogen bonds involving the dihydrogen phosphate anions. nih.gov It is conceivable that long-chain dihydrogen phosphates like this compound could be used as additives or components in composite solid acid electrolytes. The long organic tail could potentially influence the morphology and mechanical properties of the electrolyte membrane, while the phosphate group participates in the proton conduction network.

Materials for Proton Conduction Systems

The mechanism of proton conduction in dihydrogen phosphates involves the movement of protons through the hydrogen-bonded network of phosphate groups. lookchem.com Studies on choline (B1196258) dihydrogen phosphate have shown that proton transport occurs along the crystallographic axes, from one phosphate dimer to another. lookchem.com Similarly, neat phosphoric acid exhibits high intrinsic proton conductivity through a structural diffusion mechanism. researchgate.net

For this compound to function as a primary proton conductor, the packing of its molecules would need to facilitate a continuous network of hydrogen bonds, which might be sterically hindered by the long, flexible hydrocarbon tails. However, it could potentially be used to create proton-conducting channels within a non-conductive matrix or as a surface modifier on other proton-conducting materials to improve interfacial contact and reduce resistance.

Interactive Data Table: Proton Conductivity of Dihydrogen Phosphate Materials (Analogous Data)

This table showcases the proton conductivity of various dihydrogen phosphate-based materials to provide context for their potential in energy applications.

MaterialTemperature (°C)Proton Conductivity (S/cm)Reference
CsH₂PO₄2351.3 - 2.0 x 10⁻² researchgate.net
CsHSO₄2004 x 10⁻² nih.gov
[C₃N₂H₁₂][Zn(HPO₄)₂]60 (99% RH)1.11 x 10⁻² researchgate.net
Phosphoric Acid (liquid)25~0.15 researchgate.net

Analytical Chemistry Methodologies Utilizing Octadecadienyl Dihydrogen Phosphate

Enhancement of Mass Spectrometric Detection through Phosphate (B84403) Adduct Formation

In electrospray ionization mass spectrometry (ESI-MS), the formation of adducts, where an ion associates with the analyte molecule, can significantly influence the analysis. While often viewed as a complication, controlled adduct formation can be harnessed to improve the detection of certain analytes. google.com

Improvement of Ionization Efficiency for Challenging Analytes

Analytes that are difficult to ionize under typical ESI conditions, particularly nonpolar or hydrophobic molecules, may benefit from the formation of adducts with charged species. The negatively charged dihydrogen phosphate group of octadecadienyl dihydrogen phosphate could potentially form non-covalent adducts with certain analytes. This process would impart a charge to the neutral analyte, allowing for its detection by the mass spectrometer. The long, hydrophobic octadecadienyl chain could facilitate interactions with lipophilic analytes, bringing them into proximity with the phosphate group for adduct formation in the ESI droplet. This is conceptually similar to how various adduct-forming agents are used to enhance signals for poorly ionizing compounds. researchgate.net

The formation of DNA-phosphate adducts from alkylating agents has been studied, demonstrating the capability of phosphate groups to form stable species that can be characterized by mass spectrometry. nih.gov This principle can be extended to the intentional use of a phosphate-containing compound to aid in the analysis of other molecules.

Computational and Experimental Investigations of Analyte-Phosphate Adducts

The feasibility and stability of adducts between this compound and target analytes can be investigated through both computational modeling and experimental studies. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the binding energies and geometries of the potential adducts, providing insight into the likelihood of their formation.

Experimental verification would involve introducing this compound into the ESI source along with the analyte and observing the resulting mass spectra for new ions corresponding to the [M + this compound - H]⁻ or other adduct forms. The table below illustrates hypothetical mass shifts for various analytes upon forming an adduct with this compound (Molecular Weight: 346.45 g/mol ).

AnalyteAnalyte Mass (Da)Adduct IonExpected m/z of Adduct
Testosterone288.42[M + C18H35O4P - H]⁻633.86
Cholesterol386.65[M + C18H35O4P - H]⁻732.09
Vitamin E (α-tocopherol)430.71[M + C18H35O4P - H]⁻776.15

Applications in Chromatographic Separations and Purification Processes

The dual nature of this compound, possessing both a nonpolar tail and an ionic head, makes it a candidate for use in various chromatographic techniques.

Role as a Buffer System Constituent in Biochemical Separations

Phosphate buffer systems are widely used in biochemical separations due to their buffering capacity in the physiological pH range. nih.govpromega.comunc.edu While simple inorganic phosphates are common, the use of an alkyl phosphate like this compound could offer unique advantages in specific applications. In reversed-phase chromatography, it could function as an ion-pairing reagent. blogspot.comobrnutafaza.hr The negatively charged phosphate head would pair with cationic analytes, while the long alkyl chain would interact with the hydrophobic stationary phase, thereby increasing the retention of the analyte. shimadzu.com

The use of small alkyl amines as ion-pairing reagents has been shown to be effective for the separation of impurities in phosphate diester oligonucleotides. nih.gov Conversely, an alkyl phosphate could be used to separate cationic species. The concentration and the length of the alkyl chain of the ion-pairing reagent are critical parameters that can be adjusted to optimize separation. obrnutafaza.hrchromatographyonline.com

Chromatographic ModePotential Role of this compoundInteracting AnalytesMechanism of Action
Reversed-Phase ChromatographyIon-Pairing ReagentCationic compounds (e.g., peptides, alkaloids)Forms a neutral ion pair with the analyte, which is then retained by the nonpolar stationary phase.
Mixed-Mode ChromatographyMobile Phase AdditiveAmphipathic moleculesProvides both hydrophobic and ionic interactions to enhance separation selectivity.

Coprecipitation Applications for Selective Impurity Removal in Chemical Processes

The principle of coprecipitation is often used to remove trace impurities from a solution by precipitating them with a bulk material. The long alkyl chains of this compound could potentially interact with and entrap nonpolar impurities from an aqueous solution. Upon adjustment of pH or addition of certain cations, the alkyl phosphate could be precipitated, carrying the impurities with it. This approach could be valuable in purification processes where hydrophobic contaminants need to be removed from a polar medium. The synthesis of calcium alkyl phosphates, for instance, demonstrates the ability of these compounds to form solid precipitates with cations. mdpi.com

Electrochemical Sensing and Molecular Recognition Studies

Chemically modified electrodes are a cornerstone of modern electrochemical sensing, offering improved sensitivity and selectivity. rsc.org The structure of this compound is well-suited for the development of such sensors.

By immobilizing this compound onto an electrode surface, a recognition layer can be created. The long octadecadienyl chains can form a hydrophobic microenvironment that selectively interacts with and preconcentrates nonpolar analytes at the electrode surface. The phosphate head group can participate in molecular recognition through hydrogen bonding or electrostatic interactions. nih.govacs.org Furthermore, the phosphate group itself can be the target for certain analytes or can be involved in the electrochemical signaling mechanism. promega.com

For example, a sensor for specific metal ions could be developed where the metal coordinates to the phosphate groups, leading to a measurable change in the electrochemical response, such as a shift in potential or a change in current. nih.gov The development of electrochemical sensors for phosphate has been demonstrated using various modification strategies on electrode surfaces. researchgate.netrsc.orgresearchgate.net A similar principle could be reversed, using the immobilized phosphate to recognize other species. The molecular recognition of phosphorylated molecules is a significant area of research, and synthetic receptors often employ moieties capable of interacting with the phosphate group. nih.gov

No Scientific Literature Found for this compound in Anion Recognition Sensor Development

Following a comprehensive search of scientific databases and scholarly articles, no research was identified detailing the use of this compound in the development of anion recognition sensors or its electrochemical characterization for such purposes. The existing body of scientific literature does not appear to cover the specific applications outlined in the requested article structure.

Extensive searches for terms such as "this compound anion recognition sensors," "electrochemical characterization of this compound," and related queries did not yield any relevant studies. This suggests that the application of this specific compound in the field of analytical chemistry for anion sensing is either not a current area of research or remains undocumented in publicly accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate and informative article on the "" with a focus on anion recognition sensors and their electrochemical characterization as requested. The creation of content for the specified subsections would require non-existent research findings and data.

Theoretical and Computational Studies of Octadecadienyl Dihydrogen Phosphate Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, determined by its electron distribution and bonding.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of Octadecadienyl Dihydrogen Phosphate (B84403) would involve calculating molecular orbitals, electron density distribution, and electrostatic potential maps. This would reveal the reactive sites of the molecule, such as the electron-rich oxygen atoms of the phosphate group and the pi systems of the dienyl chain. Such studies would provide quantitative data on bond lengths, bond angles, and partial atomic charges, which are fundamental to understanding its chemical behavior. At present, specific published data on these electronic properties for this molecule is unavailable.

Conformational Landscapes and Energetic Profiles

The flexibility of the 18-carbon chain, with its two double bonds, allows Octadecadienyl Dihydrogen Phosphate to adopt a vast number of conformations. A systematic computational study would map this conformational landscape, identifying low-energy isomers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its packing in condensed phases and its interaction with other molecules or surfaces. Research detailing the specific energetic profiles and stable conformers of this compound has not been identified.

Molecular Dynamics Simulations of Interfacial and Solution Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a bridge between the static picture from quantum chemistry and macroscopic properties.

Dynamics of Adsorption at Solid-Liquid Interfaces

Given its amphiphilic nature, this compound is expected to have significant interfacial activity. MD simulations would be the ideal tool to investigate its adsorption onto various solid surfaces from a liquid phase. These simulations could detail the orientation of the molecule at the interface, the strength of its binding, and the structure of the resulting adsorbed layer. Such studies are crucial for applications in areas like lubrication, corrosion inhibition, and material surface modification, but specific simulation data for this compound is not present in the literature.

Interactions within Solvent Environments

The behavior of this compound in different solvents would be governed by its interactions with the solvent molecules. In aqueous solutions, the polar phosphate head would form hydrogen bonds with water, while the nonpolar tail would drive self-assembly into micelles or other aggregates. MD simulations could provide a detailed picture of these solvation and aggregation processes. Currently, there is a lack of published simulation studies focusing on the solution behavior of this specific phosphate ester.

Mechanistic Investigations of Hydrogen Bonding and Proton Transfer

The dihydrogen phosphate group is a key functional moiety, capable of acting as both a hydrogen bond donor and acceptor.

Mechanistic studies, often employing a combination of quantum chemistry and molecular dynamics, are required to understand the dynamics of these processes. These investigations would clarify the pathways and energy barriers for the transfer of protons from the phosphate group, a fundamental step in many acid-catalyzed reactions and biological processes. While the general behavior of phosphate groups is well-studied, specific mechanistic investigations into hydrogen bonding networks and proton transfer dynamics involving this compound are absent from the scientific literature.

Quantification of Intermolecular Interaction Strength and Directionality

The self-assembly of long-chain alkyl phosphates into ordered structures like monolayers and bilayers is primarily driven by a combination of intermolecular forces. These include van der Waals interactions between the hydrophobic alkyl chains and hydrogen bonding and electrostatic interactions involving the polar phosphate headgroups. Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in quantifying the strength and preferred orientation of these interactions.

Research on self-assembled monolayers (SAMs) of alkyl phosphates on various substrates has shown that the length of the alkyl chain plays a critical role in the ordering of the monolayer. For alkyl phosphates with chain lengths from C10 to C18, a higher degree of order and packing density is observed for molecules with longer chains (exceeding 15 carbon atoms). researchgate.netnih.gov This is attributed to the increased strength of the cumulative van der Waals forces between the longer alkyl chains, which promotes a more crystalline, well-ordered structure. researchgate.net This increased order is experimentally verifiable and is reflected in a lower dynamic water contact angle hysteresis and a film thickness consistent with a more upright orientation of the molecules. researchgate.netnih.gov

Molecular dynamics simulations on dipalmitoylphosphatidylcholine (DPPC), which contains a C16 saturated alkyl chain, provide quantitative data on the structure of these monolayers. At a surface area per lipid of 64.2 Ų, the surface tension of a DPPC monolayer is calculated to be approximately 42.35 ± 1.16 dyne/cm, which is in close agreement with experimental values. nih.gov These simulations also reveal the density profiles of different parts of the molecule at the interface, showing distinct regions for the phosphate headgroups and the alkyl tails, highlighting the amphiphilic nature of the assembly. nih.gov

The orientation of the alkyl chains relative to the surface normal is a key parameter in describing the packing of these monolayers. In well-ordered SAMs of long-chain alkyl phosphates, the alkyl chains are typically tilted at an angle of around 30 degrees to the surface normal. researchgate.net This tilting allows for optimal packing and maximizes the van der Waals interactions between adjacent chains.

Interactive Table: Structural Characteristics of Long-Chain Alkyl Phosphate Analogue Monolayers

Thermodynamic and Kinetic Aspects of Phosphate Anion Binding

The crystallization of long-chain molecules from a melt or solution is governed by the thermodynamic driving force of forming a more ordered crystalline state and the kinetic barrier to nucleation and growth. stanford.edu For homogeneous nucleation, a critical nucleus size is required for a stable crystal to form. This critical size is dependent on the temperature; as the crystallization temperature approaches the melting temperature, the critical size increases. stanford.edu

The kinetics of crystallization can be significantly influenced by the presence of impurities or, in the case of branched molecules, by the chain architecture itself. Studies on long-chain-branched polylactide have shown that branched chains can act as nucleating sites, leading to faster crystallization rates compared to their linear counterparts. researchgate.net

The thermodynamics of phosphate binding to other molecules, such as proteins, has been studied using techniques like isothermal titration calorimetry. These studies reveal that phosphate binding can be characterized by a small favorable Gibbs free energy change (ΔG°), a large unfavorable enthalpy change (ΔH°), and a positive heat capacity change (ΔCp). This thermodynamic signature is often consistent with the release of water molecules upon binding, which is an entropically driven process.

Kinetic studies on the crystallization of amorphous calcium phosphate to hydroxyapatite (B223615) have yielded activation energies in the range of 435–450 kJ/mol. nih.gov While this is a different material, it demonstrates the high energetic barrier that can be associated with the rearrangement of phosphate-containing structures. The reaction order for this crystallization process was found to be close to 1, suggesting a first-order kinetic model can be a good descriptor under certain conditions. nih.gov

The table below summarizes kinetic parameters for the crystallization of an analogous phosphate system.

Interactive Table: Kinetic Parameters for Crystallization of Amorphous Calcium Phosphate


Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Derivatives and Functionalization Pathways

The inherent structure of octadecadienyl dihydrogen phosphate (B84403) offers multiple avenues for chemical modification to create a library of derivatives with fine-tuned properties. Future research will focus on two primary domains: modification of the hydrophilic phosphate head and functionalization of the hydrophobic tail.

The phosphate head group, a dihydrogen phosphate, can be readily converted into mono- and diester derivatives. p2infohouse.orgresearchgate.net Synthetic strategies can be designed to introduce secondary functionalities. For instance, reacting the phosphate with monomers like glycidyl (B131873) methacrylate (B99206) could yield polymerizable surfactants, capable of forming robust, covalently linked assemblies. researchgate.net Another pathway involves creating phosphoramidates or thio-phosphate analogs, which have been shown to be valuable in biological contexts and could impart novel recognition or reactivity features to the molecule. rsc.orgmdpi.com

The two double bonds within the octadecadienyl tail are reactive sites ripe for functionalization. Future work could explore:

Epoxidation: Introducing epoxy groups to create reactive sites for cross-linking or for subsequent reactions to add polar functionalities.

Polymerization: Utilizing the double bonds to initiate polymerization, leading to the formation of phosphate-functionalized polymers with applications as specialty coatings or dispersants.

Click Chemistry: Modifying the tail to include azide (B81097) or alkyne groups, enabling facile and highly specific attachment of other molecules, such as fluorophores for imaging or bioactive peptides for targeted delivery systems.

These synthetic explorations will generate a diverse portfolio of molecules derived from the parent compound, each with tailored characteristics for specific applications.

Table 1: Potential Synthetic Derivatives of Octadecadienyl Dihydrogen Phosphate and Their Research Trajectories

Derivative Class Modification Site Potential Functionalization Target Property/Application
Polymerizable EstersPhosphate HeadReaction with methacrylates or epoxides researchgate.netFormation of stabilized films, functional polymers
Thio-phosphatesPhosphate HeadSulfur substitution for oxygenAltered chemical stability, novel metal binding
PhosphoramidatesPhosphate HeadIntroduction of P-N bonds mdpi.comBio-inspired catalysts, prodrug design
Epoxidized DerivativesAlkyl TailOxidation of C=C double bondsCross-linking agent, reactive intermediate
Functionalized PolymersAlkyl TailRadical or metathesis polymerizationAdvanced coatings, rheology modifiers

Advanced Functional Material Design Through Tailored Interfacial Control

The ability of this compound to adsorb at interfaces is central to its utility. Future research will focus on leveraging this property to design advanced materials with precisely controlled surface and interfacial characteristics. The strong binding of the phosphate head group to metal oxides makes it an excellent candidate for surface modification and corrosion inhibition. doaj.orgmdpi.comresearchgate.net

Studies have demonstrated that long-chain alkyl phosphonic acids can effectively functionalize oxide particles, altering their surface properties. mdpi.com this compound can be used in a similar fashion to create hydrophobic, protective monolayers on metal surfaces. Research will aim to control the packing density and orientation of the adsorbed molecules to maximize barrier properties against corrosive agents like water and chlorides. The presence of the unsaturated tail offers a unique advantage: once adsorbed, the tails could be cross-linked (e.g., via UV irradiation), creating a durable, polymeric, and highly water-repellent coating.

Table 2: Comparative Performance Metrics for Phosphate Ester-Based Corrosion Inhibitors

This table presents representative data illustrating how the performance of phosphate ester inhibitors is evaluated, providing a benchmark for future derivatives of this compound.

Inhibitor Type Substrate Corrosive Medium Inhibition Efficiency (%)
Alkyl Phosphate BlendCarbon SteelSaline Solution95%
Ethoxylated Alkyl PhosphateAA2024 Aluminum0.1 M NaCl92%
Phenylphosphonic AcidMild Steel1 M HCl88%
Hypothetical Cross-linked Octadecadienyl PhosphateAA6014 AluminumSalt Spray>98% (Target)

Note: Efficiency values are illustrative and depend heavily on concentration, temperature, and specific test conditions.

Integration into Bio-inspired and Self-Assembling Systems

The structure of this compound is reminiscent of natural phospholipids, the primary components of cell membranes. researchgate.netnih.gov This biomimicry makes it an ideal candidate for constructing bio-inspired and self-assembling systems. In aqueous environments, these amphiphilic molecules can spontaneously assemble into higher-order structures such as micelles, vesicles (liposomes), and lamellar phases. nih.gov

Future research will harness this self-assembly behavior for applications in drug delivery and nanotechnology. Vesicles formed from this compound and its derivatives could encapsulate therapeutic agents, with the surface chemistry tailored for targeting specific cells or tissues. The unsaturation in the tails provides a "fluid" character to the bilayer, similar to natural membranes, which could be a critical parameter for interaction with biological systems. rsc.org Furthermore, these double bonds can be used to polymerize the vesicles after their formation, creating robust nanocapsules with enhanced stability and controlled release properties.

Another exciting avenue is the use of this compound to create functionalized surfaces that mimic biological interfaces. By forming self-assembled monolayers (SAMs) on substrates like titanium or magnesium alloys used in medical implants, a bio-inspired surface can be created. researchgate.net Such a surface could improve biocompatibility, reduce foreign body response, and even be functionalized with bioactive molecules to promote tissue integration.

Development of High-Throughput Screening Platforms for Material Applications

To accelerate the discovery and optimization of materials based on this compound and its derivatives, the development of high-throughput screening (HTS) platforms is essential. mdpi.com Traditional material testing is often slow and labor-intensive. HTS methodologies enable the rapid and parallel evaluation of large libraries of compounds for specific properties. scilit.com

For corrosion inhibition, an HTS workflow could involve an array of metal coupons in a multi-well plate format. rsc.org Each well would contain a different derivative or formulation, and corrosion could be monitored electrochemically with multi-electrode arrays or optically by detecting changes in the metal surface. mdpi.comrsc.org This approach allows for the rapid identification of the most effective inhibitors under various conditions (e.g., pH, salinity). rsc.org

Similarly, for screening self-assembling properties, techniques like dynamic light scattering (DLS) can be adapted to a 96-well plate format to quickly determine the size and stability of vesicles or micelles formed by different derivatives. Machine learning algorithms can be integrated into these platforms to analyze the large datasets generated. nih.govrsc.org By correlating the molecular structure of the derivatives with their measured performance (e.g., inhibition efficiency, critical micelle concentration), quantitative structure-property relationship (QSPR) models can be built. nih.govrsc.org These models can then predict the properties of yet-to-be-synthesized molecules, guiding the design of new derivatives with superior performance and dramatically accelerating the material discovery cycle.

Table 3: Conceptual Workflow for High-Throughput Screening of Phosphate Ester Derivatives

Step Action Technology/Method Measured Parameter
1. Library SynthesisCreate a diverse set of derivatives (from 7.1)Automated parallel synthesisChemical structure and purity
2. Sample PreparationDispense derivatives into 96-well platesLiquid handling roboticsConcentration, formulation
3. Performance AssayExpose to application-specific testsMulti-electrode arrays, automated microscopyCorrosion current, surface pitting, vesicle size
4. Data AcquisitionCollect data from all wells simultaneouslyHigh-content imagers, multi-channel potentiostatsInhibition efficiency, particle size distribution
5. Data Analysis & ModelingAnalyze results and build predictive modelsMachine learning (QSPR) nih.govrsc.orgCorrelation of structure to performance

Q & A

Q. What are the established synthetic routes for Octadecadienyl dihydrogen phosphate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via phosphorylation of octadecadienol using phosphorus oxychloride (POCl₃) or polyphosphoric acid. Optimization involves controlling stoichiometry, reaction temperature (20–40°C), and purification via recrystallization or column chromatography. Statistical methods like Plackett-Burman (screening) and Box-Behnken (response surface) designs can systematically optimize variables such as pH, solvent polarity, and catalyst concentration .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ³¹P) for confirming phosphate ester bonds and alkyl chain geometry.
  • FT-IR to identify P=O (1250–1300 cm⁻¹) and P-O-C (1050–950 cm⁻¹) stretches.
  • HPLC with UV/RI detection for purity assessment, using reverse-phase C18 columns and methanol/water mobile phases.
  • Titrimetry (e.g., acid-base titration) for quantifying free phosphate impurities .

Q. How can researchers ensure reproducible solubility and stability in experimental buffers containing this compound?

Solubility is solvent-dependent: use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by dilution in aqueous buffers (pH 6–8). Stability is enhanced by avoiding high temperatures (>60°C) and UV light. Pre-saturate buffers with nitrogen to minimize oxidative degradation .

Advanced Research Questions

Q. How does the self-association behavior of this compound in solution impact its reactivity and interaction studies?

Dihydrogen phosphate esters exhibit strong self-association via hydrogen bonding, forming oligomers (dimers, trimers) in nonpolar solvents. This behavior competes with host-guest interactions, complicating binding studies. Mitigation strategies include:

  • Using polar solvents (e.g., acetonitrile) to disrupt oligomerization.
  • Conducting competition assays with monomer-stabilizing agents (e.g., crown ethers).
  • Employing dynamic light scattering (DLS) or NMR diffusion-ordered spectroscopy (DOSY) to monitor aggregation .

Q. What experimental design considerations are critical for studying this compound’s role in lipid membrane models?

When incorporating the compound into liposomes or Langmuir-Blodgett films:

  • Optimize lipid-to-phosphate molar ratios (e.g., 5:1 to 10:1) to avoid phase separation.
  • Use fluorescence anisotropy or surface plasmon resonance (SPR) to assess membrane fluidity changes.
  • Control ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions and stabilize phosphate headgroup interactions .

Q. How can researchers resolve contradictory data in catalytic studies involving this compound?

Contradictions often arise from:

  • Impurity interference : Validate purity via ICP-MS for trace metals (e.g., Fe³⁺, Al³⁺) that alter catalytic activity.
  • pH-dependent reactivity : Use buffered systems (e.g., HEPES, Tris) to maintain consistent pH, as phosphate esters are sensitive to hydrolysis at extremes (<pH 4 or >pH 9).
  • Solvent effects : Compare results across solvent systems (e.g., aqueous vs. organic) to isolate solvent-specific artifacts .

Q. What methodologies are recommended for quantifying this compound in complex biological matrices?

For trace analysis in tissues or biofluids:

  • LC-MS/MS : Employ a C8 column with a gradient of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., D₃-octadecadienyl phosphate) for calibration.
  • Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges and elute with methanol.
  • Validate recovery rates (≥85%) and limit of detection (LOD < 10 ng/mL) via spike-and-recovery experiments .

Methodological Challenges and Solutions

Q. How can researchers address inconsistencies in this compound’s reported pKa values?

pKa variability (typically ~1.5–2.5 for phosphate esters) arises from solvent polarity and ionic strength differences. Standardize measurements using:

  • Potentiometric titration in 0.1 M KCl to maintain constant ionic strength.
  • UV-Vis spectroscopy with pH-sensitive dyes (e.g., bromothymol blue) in buffered solutions .

Q. What strategies improve reproducibility in phosphorylation reactions using this compound?

  • Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis.
  • Monitor reaction progress in real-time via ³¹P NMR.
  • Quench reactions with ice-cold sodium bicarbonate to neutralize excess POCl₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.